2,3-Bis(3-fluorophenyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H11F2N |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,3-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-14-6-1-4-12(10-14)16-8-3-9-20-17(16)13-5-2-7-15(19)11-13/h1-11H |
InChI Key |
CCZJGSYCVCGZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
The Central Role of Pyridine Heterocycles
Pyridine (B92270), a six-membered aromatic ring containing a nitrogen atom, is a fundamental building block in organic chemistry. rsc.org Its derivatives are not merely laboratory curiosities but are integral components of a wide array of natural products, including vitamins and alkaloids. researchgate.net The presence of the nitrogen atom imparts unique properties to the pyridine ring, such as basicity and the ability to engage in hydrogen bonding, which are crucial for its diverse applications. nih.gov
In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a recurring motif in a multitude of clinically approved drugs. rsc.orgrsc.org Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net A 2023 analysis of FDA-approved drugs from the previous decade revealed that 54 new drugs contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. nih.gov
Beyond pharmaceuticals, pyridine derivatives are vital in materials science and as chemosensors. researchgate.net Their electronic properties and ability to coordinate with metal ions make them valuable components in the development of new materials with specific optical or electronic functions. nih.gov
The Transformative Influence of Fluorine Substitution
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. acs.org Fluorine is the most electronegative element, and its presence in an aromatic system, such as a phenyl ring, has profound consequences. mdpi.com
One of the key effects of fluorination is the modulation of a molecule's electronic properties. acs.org While fluorine is a strong sigma-electron-withdrawing group due to its high electronegativity, it can also act as a pi-electron donor through resonance. csbsju.edu This dual nature allows for fine-tuning of the electron density within an aromatic ring, which can influence reaction rates and the stability of intermediates. For instance, in nucleophilic aromatic substitution reactions, the strong inductive effect of fluorine can increase the reactivity of the aromatic ring towards nucleophiles. wyzant.com
In the context of medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes. wikipedia.org This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. Furthermore, the introduction of fluorine can affect a molecule's lipophilicity, which in turn influences its absorption, distribution, and excretion. mdpi.com
The Significance of Bis Aryl Pyridine Scaffolds
Compounds featuring a central pyridine (B92270) ring flanked by two aryl (aromatic) groups, known as bis-aryl pyridines, represent an important class of molecules in advanced synthetic chemistry and materials science. nih.gov The spatial arrangement and electronic communication between the pyridine core and the appended aryl rings give rise to unique properties that are exploited in various applications.
In materials science, bis-aryl pyridine scaffolds are investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The extended conjugation provided by the bis-aryl system can lead to desirable photophysical properties, such as strong fluorescence. The electronic characteristics of these scaffolds can be further tuned by introducing substituents on the aryl rings. nih.gov
Furthermore, bis-aryl pyridines can act as ligands in coordination chemistry, binding to metal centers to form catalysts or functional materials. nih.gov The nitrogen atom of the pyridine ring provides a coordination site, and the aryl groups can be modified to influence the steric and electronic environment around the metal. Researchers have also explored bis-aryl pyridines as building blocks for creating larger, more complex supramolecular structures and polymers. nih.gov
Investigating 2,3 Bis 3 Fluorophenyl Pyridine: a Research Perspective
Established and Emerging Approaches to Substituted Pyridine Synthesis
The construction of the pyridine ring is a fundamental aspect of organic synthesis, with several classical and modern methods available to chemists.
Transition-Metal-Catalyzed Cycloaddition Reactions, including [2+2+2] Cycloadditions
Transition-metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful and atom-economical method for the de novo synthesis of pyridine rings. nih.gov This approach involves the cyclotrimerization of two alkyne molecules and a nitrile. researchgate.net The versatility of this reaction allows for the construction of highly substituted pyridines by varying the substituents on the alkyne and nitrile starting materials. nih.gov
Recent advancements have demonstrated the utility of iron(II) complexes as simple and air-stable pre-catalysts for the [2+2+2] cycloaddition of diynes with nitriles, offering a practical route to substituted pyridines. rsc.org Furthermore, the regioselectivity of these cycloadditions can be influenced by the choice of catalyst and ligands, as seen in the cobalt-catalyzed synthesis of bipyridines where the addition of triphenylphosphine (B44618) (PPh₃) can alter the product ratio. clockss.org The development of asymmetric catalytic [2+2+2] cycloadditions has also opened pathways to complex chiral pyridines. researchgate.net
Photochemical [2+2] cycloadditions represent another strategy, particularly for the synthesis of strained four-membered rings, which can be precursors to more complex structures. libretexts.org These reactions typically involve a conjugated reaction partner that can absorb light and enter an excited state. libretexts.org
| Catalyst System | Reactants | Product Type | Reference |
| Iron(II) complex | Diynes, Nitriles | Substituted Pyridines | rsc.org |
| CpCo(CO)₂ | Alkyne, Nitrile | Bipyridines | clockss.org |
| dppe/CoCl₂·6H₂O/Zn | Pyridyl-diyne, Nitrile | 2,2'-Bipyridines | clockss.org |
Condensation and Annulation Chemistry for Pyridine Ring Formation
Classical condensation reactions remain a cornerstone of pyridine synthesis, offering robust methods for accessing a variety of substituted pyridines.
Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgyoutube.com The reaction mechanism is thought to proceed through a Knoevenagel condensation product and an enamine as key intermediates. organic-chemistry.org Modern variations have explored greener reaction conditions, such as using water as a solvent or employing microwave assistance. wikipedia.org
Chichibabin Pyridine Synthesis: This method allows for the synthesis of pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikiwand.com It is particularly useful for producing methyl-substituted pyridines. wikipedia.org The reaction is typically carried out at high temperatures over oxide catalysts like alumina (B75360) or silica. wikipedia.org A related reaction, the Chichibabin amination, involves the direct substitution of a hydrogen atom on the pyridine ring with an amino group using sodium amide. myttex.netwikipedia.org
Bohlmann-Rahtz Pyridine Synthesis: This two-step process generates 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org Subsequent heat-induced cyclodehydration yields the pyridine product. organic-chemistry.orgwikipedia.org While effective, the high temperatures required for the final step have been a drawback. organic-chemistry.org However, the use of acid catalysis has been shown to lower the required temperature. organic-chemistry.orgthieme-connect.com For enamines that are difficult to prepare, a three-component reaction using ammonium acetate as the amino source has been developed. organic-chemistry.org
Ring Cleavage and Remodeling Methodologies for Diversely Functionalized Pyridines
In addition to building the pyridine ring from acyclic precursors, methods involving the cleavage and rearrangement of existing ring systems offer alternative pathways to functionalized pyridines. For instance, the cleavage of the C-N bond in pyridine derivatives is a key step in industrial hydrodenitrogenation processes. nih.gov Studies on rhenium(I) carbonyl complexes have provided insight into the mechanism of pyridine ring-opening, which involves deprotonation of a dearomatized pyridine ring, leading to ring contraction and extrusion of the nitrogen atom. nih.gov The reaction of pyridines with CF₃-ynones in the presence of water can also lead to ring-opening, forming polyunsaturated 5-amino-2,4-pentadienals. mdpi.com
Strategies for Targeted Fluorination and Arylation of Pyridine Systems
The introduction of fluorine atoms and aryl groups onto a pre-formed pyridine scaffold is a critical strategy for the synthesis of compounds like this compound.
Carbon-Fluorine Bond Formation Techniques on Pyridine Scaffolds, emphasizing Regioselectivity
The selective introduction of fluorine onto a pyridine ring is a significant challenge in synthetic chemistry.
Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a highly sought-after transformation in medicinal chemistry. nih.govberkeley.edu One approach involves the direct fluorination of unactivated pyridylic C-H bonds using reagents like N-fluorobenzenesulfonimide. nih.gov Another strategy combines C-H fluorination with subsequent nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. berkeley.eduacs.org This two-step process allows for the introduction of a wide range of functional groups at the position alpha to the nitrogen atom in pyridines and diazines. acs.org
The regioselectivity of C-F bond activation and formation is a key consideration. Studies on the reaction of fluoropyridines with zirconium complexes have shown that C-F bond activation can occur selectively at the 2-position, which is remarkable as functionalization at the 4-position is often preferred. acs.org Electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® provides a route to fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov
| Reagent | Reaction Type | Position of Fluorination | Reference |
| N-Fluorobenzenesulfonimide | Direct C-H Fluorination | Pyridylic C-H | nih.gov |
| AgF₂ | C-H Fluorination | α to Nitrogen | acs.org |
| Selectfluor® | Electrophilic Fluorination | on Dihydropyridine | nih.gov |
Cross-Coupling Reactions for the Construction of Biaryl Linkages
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. acs.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is one of the most widely used methods for biaryl synthesis. libretexts.orgyoutube.com The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of palladium precursor, ligand, and base can significantly influence the reaction's efficiency and selectivity. youtube.com This method has been successfully applied to the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) and various arylboronic acids in aqueous media. nih.gov The reaction demonstrates good functional group tolerance, accommodating both electron-rich and electron-deficient arylboronic acids. nih.gov The development of palladium-catalyzed sp³-sp² Suzuki-Miyaura cross-coupling of B-alkyl MIDA boronates with (hetero)aryl bromides has further expanded the scope of this reaction. nih.gov
Other cross-coupling reactions, such as Negishi coupling (using organozinc reagents), also play a role in the synthesis of fluorinated biaryls. rsc.org These methods provide reliable and versatile routes to complex molecules containing the biarylpyridine motif.
Control of Regioselectivity in the Introduction of Aryl and Fluoroaryl Moieties
The synthesis of unsymmetrically substituted biaryl pyridines like this compound presents a significant challenge in controlling the regioselective introduction of the aryl groups. The assembly of the pyridine core or the functionalization of a pre-existing pyridine ring must be directed to yield the desired 2,3-disubstituted pattern.
One common strategy involves the sequential cross-coupling of a dihalogenated pyridine with an appropriate arylating agent. For a 2,3-diarylpyridine, the synthesis would logically start from a 2,3-dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine. The inherent electronic differences between the C2 and C3 positions of the pyridine ring can be exploited to control the order of substitution. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are more electron-deficient and generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the meta positions (C3, C5). rsc.org This inherent reactivity difference can allow for a stepwise, regioselective Suzuki-Miyaura coupling. For instance, the more reactive position could be coupled first under milder conditions, followed by a second coupling at the less reactive position under more forcing conditions.
Alternatively, ring construction methods offer a powerful way to control regioselectivity from the outset. A notable method involves the reaction of dialkyl-N-silylimines with 1,3-diaryl-2-propen-1-ones, which has been used to prepare a series of 2,3-dialkylpyridine derivatives. elsevierpure.com Adapting this methodology by using appropriate diaryl propenone precursors could offer a direct route to the 2,3-diarylpyridine scaffold.
Another approach involves the ring transformation of other heterocyclic systems. For example, a regioselective synthesis of 2,6-diarylpyridines has been achieved through the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones. rsc.org The choice of base and solvent was found to be critical in directing the reaction pathway and achieving the desired regiochemistry. rsc.org While this example yields a different isomer, it highlights the principle that reaction conditions can be tuned to control the final substitution pattern in pyridine synthesis.
The table below illustrates how reaction conditions can influence regioselectivity in the synthesis of diarylpyridines from a di-substituted precursor.
| Starting Material | Reagents | Conditions | Major Product | Reference |
| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | Toluene (B28343), 100 °C | 3,5-Diaryl-2,4,6-trimethylpyridine | nih.gov |
| 2H-Pyran-2-one derivative | Benzamide, NaOH | DMSO, rt | 2,6-Diarylpyridine | rsc.org |
| 2H-Pyran-2-one derivative | Benzamide, NaOH | Ethanol, rt | Delta keto ester (not pyridine) | rsc.org |
Optimization and Practical Considerations in the Synthesis of this compound
The practical synthesis of complex molecules like this compound requires careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. This involves a systematic study of catalysts, ligands, bases, solvents, and temperature.
Attaining High Efficiency and Selectivity in Multi-Substituted Pyridine Assembly
The assembly of multi-substituted pyridines, especially through cross-coupling reactions, is often plagued by issues of low yield and the formation of undesired byproducts, such as mono-arylated or debrominated compounds. nih.gov To achieve high efficiency and selectivity in forming a 2,3-diarylpyridine via a sequential Suzuki-Miyaura coupling, a robust catalytic system is essential.
Research on the synthesis of 3,5-diarylpyridines from 3,5-dibromopyridine (B18299) derivatives provides valuable insights. nih.gov A screening of various palladium catalysts, phosphine (B1218219) ligands, and bases demonstrated that a combination of a palladium acetate catalyst with a sterically hindered phosphine ligand like tri(o-tolyl)phosphine in a solvent such as toluene with cesium carbonate as the base could effectively promote the desired double arylation. nih.gov The choice of ligand is crucial as it influences the stability and activity of the palladium catalyst, preventing premature decomposition and facilitating both oxidative addition and reductive elimination steps.
The table below summarizes the optimization of a model Suzuki-Miyaura coupling reaction for the synthesis of diarylpyridines, highlighting the impact of different reaction components on the product yield.
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Low | nih.gov |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | High | nih.gov |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | Moderate | nih.gov |
These findings suggest that for the synthesis of this compound from a 2,3-dihalopyridine, a similar optimization strategy focusing on a well-defined palladium catalyst system would be necessary to achieve high yields of the target molecule.
Strategic Utilization of Fluorinated Building Blocks in Synthetic Pathways
The introduction of fluorine atoms into a molecule can significantly alter its properties. In the synthesis of this compound, the most direct approach involves using a pre-fluorinated building block, namely (3-fluorophenyl)boronic acid, in a cross-coupling reaction. This strategy ensures the fluorine atoms are precisely positioned in the final structure. The Suzuki-Miyaura coupling is well-suited for this purpose, as it tolerates a wide range of functional groups, including fluorine substituents on the arylboronic acid. orgsyn.org A practical, scalable synthesis of a fluorinated biaryl pyridine has been demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridine with a difluorophenylboronic acid, achieving a high yield. orgsyn.orgorgsyn.org
An alternative to using fluorinated boronic acids is the late-stage fluorination of a pre-formed diarylpyridine scaffold. Methods for the direct C-H fluorination of pyridines have been developed. nih.gov For example, AgF₂ has been used for the selective fluorination of pyridines at the position alpha to the nitrogen. nih.gov This approach could potentially be applied to a 2,3-diphenylpyridine (B3051388) precursor, although controlling the regioselectivity of the fluorination on two separate phenyl rings would be a significant challenge. Another method involves electrophilic fluorination using reagents like Selectfluor®, which has been used to synthesize fluorinated dihydropyridines that can be converted to fluoropyridines. nih.gov
A third strategy involves building the pyridine ring from fluorinated acyclic precursors. For instance, a method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with an ammonia source. acs.org This approach constructs the fluorinated pyridine core from simpler, non-heterocyclic fluorinated starting materials.
The table below lists various fluorinated building blocks and reagents that are instrumental in the synthesis of fluorinated pyridines.
| Compound Name | Role in Synthesis | Reference |
| (3-Fluorophenyl)boronic acid | Key building block for introducing the 3-fluorophenyl moiety via cross-coupling. | orgsyn.org |
| (2,4-Difluorophenyl)boronic acid | Building block for synthesizing fluorinated biaryl systems. orgsyn.orgorgsyn.org | |
| Selectfluor® | Electrophilic fluorinating agent for late-stage fluorination. | nih.gov |
| AgF₂ | Reagent for C-H fluorination of pyridine rings. | nih.gov |
| α,α-Difluoro-β-iodoketones | Fluorinated precursors for constructing the pyridine ring. | acs.org |
| 2,3-Dichloropyridine | Potential starting scaffold for sequential cross-coupling. |
Quantum Chemical Approaches for Understanding Electronic Structure and Reactivity Profiles
Quantum chemical methods are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational techniques provide insights into molecular geometries, electronic properties, and spectroscopic behaviors that can be challenging to determine experimentally.
DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can also predict various electronic properties. researchgate.net These include ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| Dihedral Angle (Py-Ph1) | ~45-55° |
| Dihedral Angle (Py-Ph2) | ~50-60° |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length (Pyridine) | ~1.34 Å |
Note: These are estimated values based on related structures and require specific calculations for confirmation.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. nih.govdtic.milnih.gov It is particularly useful for predicting absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. uci.edu For this compound, TD-DFT calculations could identify the nature of these transitions, such as π-π* or n-π* transitions, which are characteristic of aromatic and heteroaromatic systems. The results would provide theoretical absorption maxima (λ_max) and oscillator strengths, offering a theoretical UV-Vis spectrum. This information is valuable for understanding the photophysical properties of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.comscirp.orgaimspress.com A smaller gap generally implies higher reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the phenyl rings, while the LUMO would likely be distributed over the entire π-conjugated system. The presence of fluorine atoms, being electron-withdrawing, would lower both the HOMO and LUMO energy levels.
Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Note: These are estimated values and require specific calculations for confirmation.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).
In this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or protonation. The fluorine atoms, due to their high electronegativity, would also create localized negative potentials. Conversely, the hydrogen atoms of the pyridine and phenyl rings would exhibit positive potentials.
Natural Bond Orbital (NBO) Analysis for Characterization of Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis structure concepts. uni-muenchen.dewikipedia.orgyoutube.com NBO analysis can quantify charge transfer between orbitals, revealing hyperconjugative interactions and the extent of electron delocalization. wisc.eduyoutube.com
For this compound, NBO analysis would characterize the nature of the C-N, C-C, and C-F bonds. It would also quantify the delocalization of π-electrons across the pyridine and phenyl rings. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can provide insights into the stability arising from intramolecular charge transfer. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds would be elucidated.
Theoretical Elucidation of Reaction Mechanisms and Regioselectivity
Computational chemistry can be employed to explore potential reaction pathways and predict the regioselectivity of chemical reactions involving this compound. By calculating the energies of transition states and intermediates, a detailed reaction mechanism can be mapped out.
For example, in an electrophilic aromatic substitution reaction, theoretical calculations could determine whether the electrophile would preferentially attack the pyridine ring or one of the fluorophenyl rings. The relative energies of the possible intermediates (sigma complexes) would indicate the most favorable reaction pathway. The directing effects of the fluorine substituents and the pyridine nitrogen would be key factors in determining the regioselectivity. Such studies are crucial for designing synthetic routes to new derivatives of this compound.
Coordination Chemistry and Catalytic Applications
Ligand Design and Metal Complex Formation with 2,3-Bis(3-fluorophenyl)pyridine
The unique architecture of this compound, featuring a central pyridine (B92270) ring flanked by two fluorinated phenyl groups, suggests its potential as a mono- or bidentate ligand. The nitrogen atom of the pyridine ring provides a primary coordination site, while potential C-H activation or π-interactions from the phenyl rings could lead to more complex binding modes.
The synthesis of organometallic complexes featuring this compound would first require the synthesis of the ligand itself. While specific literature on this exact molecule is scarce, a plausible and common synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This could involve the reaction of a dihalopyridine (e.g., 2,3-dibromopyridine) with two equivalents of 3-fluorophenylboronic acid. beilstein-journals.org Alternatively, sequential coupling strategies could be employed to construct the diarylpyridine framework. rsc.org
Once the ligand is obtained, the formation of its organometallic complexes can be achieved by reacting it with a suitable metal precursor. For instance, palladium(II) complexes, which are highly relevant in catalysis, are typically prepared by reacting the ligand with a palladium(II) salt like palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride. uomustansiriyah.edu.iqacs.org The stoichiometry of the reaction (metal-to-ligand ratio) would determine the final structure, potentially yielding complexes with one or more ligand molecules coordinated to the metal center. uomustansiriyah.edu.iq
A general synthetic scheme for a palladium(II) complex could be: L + [PdCl₂(CH₃CN)₂] → [PdCl₂L₂] + 2 CH₃CN (where L = this compound)
The comprehensive characterization of these newly synthesized organometallic complexes is crucial to determine their structure, purity, and electronic properties. uomustansiriyah.edu.iq A combination of spectroscopic and analytical techniques is typically employed:
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and (if applicable) ³¹P NMR are used to elucidate the structure of the ligand and its complexes. Coordination to a metal center typically induces shifts in the signals of the ligand's protons and carbons. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination of the pyridine nitrogen to the metal, as the C=N stretching frequency of the pyridine ring is expected to shift upon complexation. researchgate.net
Mass Spectrometry (MS): This technique confirms the molecular weight of the complex.
Elemental Analysis: Provides the percentage composition of C, H, and N, which helps to confirm the empirical formula of the complex. nih.gov
The incorporation of fluorine atoms into ligand structures is a well-established strategy for modulating the electronic properties of a metal catalyst. acs.org In this compound, the two fluorine atoms are positioned on the meta-carbons of the phenyl rings.
Electronic Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. acs.org The pKa of the ligand is a key parameter that reflects this change. This modification of the ligand's electronic properties directly influences the coordinated metal center. An electron-poorer ligand can make the metal center more electrophilic, which can have significant consequences for catalytic activity. For example, in palladium catalysis, the electronic nature of the ligand can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.orgacs.org
The interplay of these electronic and steric factors is critical. Studies on related pyridinophane-ligated palladium complexes have shown that both steric and electronic properties of the ligand framework have a pronounced effect on the electronic properties and stability of the resulting complexes. illinois.edursc.org
Applications in Transition Metal Catalysis
Pyridine-based ligands are ubiquitous in transition metal catalysis. The specific design of this compound makes it a candidate for several catalytic transformations.
Late-transition metal complexes, particularly those of iron and cobalt, featuring pyridine-based ligands like 2,6-bis(imino)pyridines, are highly active catalysts for olefin polymerization and oligomerization. researchgate.net These catalysts produce a wide range of polyolefins with diverse properties. The activity of the catalyst and the properties of the resulting polymer (e.g., molecular weight, branching) are highly dependent on the ligand structure.
The activation of small, typically inert molecules like H₂, CO₂, and N₂ is a significant challenge in chemistry. rsc.org Transition metal complexes, often with sophisticated pincer-type ligands, have shown promise in catalyzing these difficult transformations. rsc.org The ligand plays a critical role by stabilizing the metal center in various oxidation states and providing a specific steric and electronic environment to facilitate bond cleavage and formation.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The performance of these reactions is heavily reliant on the nature of the ligand coordinated to the palladium center. Palladium complexes bearing pyridine-based ligands have been successfully employed as pre-catalysts in Suzuki-Miyaura, Heck, and direct arylation reactions. acs.orgbeilstein-journals.orgmdpi.combeilstein-journals.org
A palladium complex of this compound would be a strong candidate for a pre-catalyst in such reactions. The general catalytic cycle involves the reduction of a Pd(II) pre-catalyst to a catalytically active Pd(0) species, followed by oxidative addition, transmetalation (in Suzuki-type reactions), and reductive elimination. The ligand stabilizes the palladium center throughout this cycle.
Table 1: Exemplary Results for Suzuki-Miyaura Cross-Coupling Catalyzed by (Pyridine)Pd(II) Complexes This table presents data from analogous systems to illustrate typical reaction outcomes.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (Complex) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | [PdCl₂(4-Mepy)₂] | >99 | acs.org |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | [PdCl₂(4-Mepy)₂] | 98 | acs.org |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(4-CF₃py)₄₂ | >99 | acs.org |
| 4 | 2-Bromopyridine | Phenylboronic acid | [PdCl₂(py)₂(OAc)₂] | 70 | beilstein-journals.org |
Reaction conditions vary between studies. Data is for illustrative purposes.
Photophysical Properties of Coordination Complexes for Optoelectronic Applications
The photophysical properties of coordination complexes are central to their performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). While specific research on coordination complexes of this compound is not extensively documented in publicly available literature, the behavior of structurally similar fluorinated phenylpyridine ligands in metal complexes, particularly with iridium(III), provides a strong basis for understanding their potential characteristics. The introduction of fluorine atoms onto the phenyl ring of the ligand can significantly influence the electronic and photophysical properties of the resulting metal complexes.
Iridium(III) complexes featuring fluorinated phenylpyridine ligands are well-regarded for their high phosphorescence quantum efficiencies and the tunability of their emission colors, making them excellent candidates for triplet emitters in OLEDs. analis.com.my The fluorine substitutions can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. Generally, the electron-withdrawing nature of fluorine atoms stabilizes the HOMO level, which is typically located on the phenylpyridine ligand and the metal center, leading to a widening of the HOMO-LUMO gap. This stabilization often results in a blue-shift of the emission wavelength, which is a desirable characteristic for developing deep-blue and green emitters. rsc.org
For instance, studies on complexes with ligands like 2-(2,4-difluorophenyl)pyridine (B1338927) have demonstrated that the resulting Ir(III) complexes can be efficient blue-green emitters. analis.com.my The emission spectra of these complexes often exhibit vibronic structuring, indicating a mix of ligand-centered (³LC) and metal-to-ligand charge transfer (³MLCT) excited states. analis.com.my The photoluminescence quantum yield (PLQY) of such complexes can be quite high, with some examples reaching up to 70% in solution. acs.org
In addition to iridium, other metals like silver(I) have been used to form coordination complexes with fluorinated bipyridine ligands, which are structurally related to phenylpyridines. A silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, for example, has been shown to exhibit strong and broad emission in the blue-violet to green region (400-550 nm) in solution, with a photoluminescence quantum efficiency of approximately 0.2. nih.gov This suggests that metals other than iridium could also form luminescent complexes with this compound.
The photophysical properties of these complexes are also influenced by the ancillary ligands present in the coordination sphere. For example, in heteroleptic iridium(III) complexes, the choice of the ancillary ligand can fine-tune the emission color, quantum yield, and stability of the complex. rsc.orgresearchgate.net
The following tables summarize typical photophysical data for coordination complexes of fluorinated phenylpyridine ligands, which can serve as a reference for the expected properties of complexes with this compound.
| Complex Type | Ancillary Ligand | Emission Max (λem) | Quantum Yield (Φp) | Reference |
| Ir(III) Complex | Pyridine-formimidamide | 464 nm | 0.37 | analis.com.my |
| Ir(III) Complex | 4,4′-di-tert-butyl-2,2′-bipyridyl | 532 nm | 0.70 | acs.org |
| Ag(I) Complex | Trifluoromethanesulfonate | 400-550 nm | ~0.2 | nih.gov |
| Complex Component | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Ir(III) Complex with fluorinated ligands | Varies | Varies | Varies |
Note: The data in the tables are for illustrative purposes and are based on research on structurally similar compounds, not on this compound itself.
The optoelectronic applications of such complexes are promising. The high quantum yields and tunable emission colors make them suitable for use as phosphorescent emitters in the emissive layer of OLEDs. By carefully selecting the metal center and the ancillary ligands, it is possible to achieve emission across the visible spectrum. Furthermore, the development of ionic iridium complexes has shown great potential in the fabrication of high-efficiency LECs. acs.org The introduction of fluorine atoms can also enhance the thermal stability and luminous efficiency of the resulting devices. rsc.org
Advanced Materials Science Applications
Incorporation of 2,3-Bis(3-fluorophenyl)pyridine into Polymeric Systems and Network Materials
There is no available information on the incorporation of this compound into polymeric systems or network materials.
Utility in Organic Electronic Materials, including Electron-Transporting Layers
No studies or data could be found regarding the use of this compound in organic electronic materials or as an electron-transporting layer.
Impact of Fluorine on Material Attributes, such as Thermal Stability and Dielectric Properties
There is no available data or research discussing the impact of the fluorine substituents on the thermal stability, dielectric properties, or other material attributes of this compound.
Compound Names Mentioned
As no specific research on this compound could be cited, no table of related compounds can be generated in this context.
Emerging Research Avenues and Future Perspectives
Development of Sustainable Synthetic Routes for Fluorinated Pyridine (B92270) Derivatives
The synthesis of functionalized pyridines is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and materials. nih.govrsc.org However, traditional methods often rely on multi-step sequences and harsh conditions. The future of synthesizing compounds like 2,3-Bis(3-fluorophenyl)pyridine lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net
Modern sustainable approaches focus on atom economy, reduced waste, and the use of environmentally benign reagents and conditions. researchgate.netrsc.org Key strategies applicable to the synthesis of fluorinated diarylpyridines include:
Direct C-H Functionalization: This powerful technique avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. rsc.orgbeilstein-journals.org For a molecule like this compound, this could involve the direct arylation of a fluorophenyl-substituted pyridine. Transition-metal catalysis, particularly with palladium, rhodium, and rare earth metals, has shown significant promise in activating the otherwise inert C-H bonds of pyridine rings. beilstein-journals.orgnih.gov
One-Pot Multicomponent Reactions: These reactions combine three or more reactants in a single vessel to form a complex product, minimizing purification steps and solvent usage. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) can further enhance these reactions, offering shorter reaction times and higher yields. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable way to forge new bonds. acs.org This approach can be used to generate radical intermediates under gentle conditions, enabling transformations that are difficult to achieve with traditional thermal methods. acs.orgnih.gov For instance, a photoredox-mediated coupling of appropriate precursors could be a viable route to the diarylpyridine core. acs.org
| Method | Traditional Approach (e.g., Suzuki Coupling) | Sustainable Approach (e.g., Direct C-H Arylation) |
| Starting Materials | Pre-functionalized (e.g., halopyridine and boronic acid) | Simpler, unactivated molecules |
| Catalyst | Often requires precious metals (e.g., Palladium) | Can utilize more abundant metals (e.g., Iron) or be metal-free rsc.org |
| Byproducts | Stoichiometric amounts of salt waste | Ideally, only water or other benign molecules |
| Steps | Multiple steps for pre-functionalization and coupling | Fewer steps, often one-pot |
| Conditions | Often requires harsh bases and high temperatures | Milder conditions, potentially at room temperature researchgate.net |
A comparison of traditional versus sustainable synthetic strategies for diarylpyridines.
The development of these sustainable routes is crucial for the large-scale and environmentally responsible production of this compound and its derivatives, making them more accessible for advanced applications.
Advancements in Computational Models for Predictive Design of Novel Materials and Catalysts
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reaction outcomes before a single experiment is performed. labinsights.nlnih.gov For a molecule like this compound, computational models are key to unlocking its full potential in materials science and catalysis.
High-level quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. mit.edunumberanalytics.com These calculations can predict:
Electronic Properties: The influence of the fluorine substituents on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be precisely calculated. This is critical for designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where tuning the band gap is essential. labinsights.nl
Ligand-Metal Interactions: When used as a ligand in an organometallic complex, the electronic and steric properties of this compound will dictate the stability and reactivity of the resulting catalyst. wikipedia.org Computational models can predict bond dissociation energies and reaction barriers, guiding the design of more efficient catalysts for specific transformations. winterschool.ccacs.org
Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanism of chemical reactions, helping to explain experimental observations and optimize reaction conditions. bris.ac.uknih.gov
The integration of machine learning with computational chemistry is further accelerating the pace of discovery. mit.edu By training neural networks on large datasets of calculated properties, researchers can create models that predict the characteristics of new molecules with high accuracy and speed, enabling the rapid screening of virtual libraries of potential catalysts and materials derived from the this compound scaffold. nih.govmit.edu
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Design of OLED materials | HOMO/LUMO energies, excitation energies, charge transport properties labinsights.nl |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling catalytic cycles | Transition state energies, reaction pathways, substrate binding affinity |
| Machine Learning (ML) Models | High-throughput screening | Prediction of catalytic activity, material stability, electronic properties mit.edu |
| Natural Bond Orbital (NBO) Analysis | Understanding electronic structure | Atomic charges, intramolecular interactions, charge transfer acs.org |
Overview of computational methods and their application in designing materials and catalysts based on this compound.
Exploration of Innovative Applications in Advanced Materials Science and Catalysis
The unique properties conferred by the fluorine atoms—such as high electronegativity, the ability to form strong bonds, and the capacity to modulate intermolecular interactions—make this compound a highly attractive candidate for cutting-edge applications. wikipedia.orgmdpi.com
In Advanced Materials Science:
Organic Electronics: Fluorinated aromatic compounds are widely used in the development of high-performance organic electronic materials. mdpi.comresearchgate.net The introduction of fluorine can lower the energy levels of molecular orbitals, which is beneficial for electron-transporting materials in OLEDs and organic solar cells. labinsights.nl The diarylpyridine structure could serve as a robust, thermally stable core for such materials.
Fluoropolymers: While not a polymer itself, this compound could be used as a monomer or a key building block for creating fluorinated polymers. mdpi.com These materials are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.com
In Catalysis:
Ligand Design: The pyridine nitrogen and the specific geometry of the two fluorophenyl rings make this compound an interesting bidentate or pincer-type ligand for transition metals. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the metal center in a resulting organometallic complex. acs.orgalfa-chemistry.com This can enhance catalytic activity and selectivity in a variety of reactions, including cross-coupling and C-H activation. alfa-chemistry.com
Organocatalysis: Fluorinated organic molecules can act as catalysts themselves. The specific electronic and steric environment of this compound could be leveraged to catalyze reactions where hydrogen bonding or specific electronic interactions are key to the catalytic cycle. alfa-chemistry.com
Interdisciplinary Research Directions Leveraging the Unique Characteristics of this compound
The future development of this compound will be driven by research that spans traditional scientific boundaries. The convergence of synthesis, materials science, computational modeling, and biology will open new avenues of exploration.
Chemical Biology and Medicinal Chemistry: The pyridine scaffold is a common feature in many FDA-approved drugs. nih.gov Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.govnih.govnih.gov Interdisciplinary research could explore derivatives of this compound as potential therapeutic agents.
Supramolecular Chemistry and Crystal Engineering: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be used to direct the self-assembly of molecules into highly ordered structures. This could lead to the development of new crystalline materials with tailored optical or electronic properties.
Catalysis and Polymer Science: Combining the catalytic potential of metal complexes bearing the this compound ligand with polymer science could lead to new methods for synthesizing advanced polymers. For example, such a catalyst might exhibit unique selectivity in polymerization reactions, yielding materials with novel microstructures and properties. acs.org
The exploration of these interdisciplinary frontiers will ensure that the full potential of this compound as a versatile molecular building block is realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
